Oxamide, N-furfuryl-N'-(2,4-dimethylphenyl)-

Description

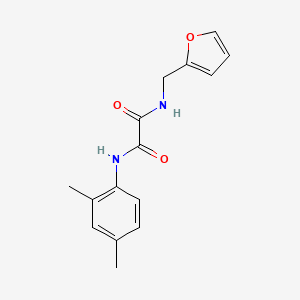

Oxamide, N-furfuryl-N'-(2,4-dimethylphenyl)- is a substituted oxamide derivative characterized by a furfuryl group (a heterocyclic moiety derived from furan) and a 2,4-dimethylphenyl (aryl) substituent. Oxamides, in general, are diamides derived from oxalic acid, featuring two amide linkages. This compound’s structure combines aromatic and heterocyclic components, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name |

N'-(2,4-dimethylphenyl)-N-(furan-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-10-5-6-13(11(2)8-10)17-15(19)14(18)16-9-12-4-3-7-20-12/h3-8H,9H2,1-2H3,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPYQQNVPZJPLNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C(=O)NCC2=CC=CO2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Oxamide, N-furfuryl-N’-(2,4-dimethylphenyl)- involves several steps. One common method includes the reaction of oxamide with furfurylamine and 2,4-dimethylphenylamine under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to meet the demand for this compound in research and development.

Chemical Reactions Analysis

Oxamide, N-furfuryl-N’-(2,4-dimethylphenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.

Scientific Research Applications

Materials Science

Oxamide derivatives are utilized in the development of advanced materials, particularly in polymer science. They serve as:

- Monomers for Polymerization : Oxamide compounds can be polymerized to form high-performance polymers with tailored properties such as thermal stability and mechanical strength.

- Additives in Composite Materials : They enhance the thermal and mechanical properties of composite materials used in aerospace and automotive industries.

Medicinal Chemistry

The compound has shown potential in drug development due to its biological activities:

- Antimicrobial Activity : Preliminary studies indicate that Oxamide derivatives exhibit antibacterial properties against various pathogens, making them candidates for developing new antibiotics.

- Anti-inflammatory Properties : Research suggests that these compounds may modulate inflammatory pathways, providing a basis for developing anti-inflammatory drugs.

Coordination Chemistry

Oxamide-based ligands are explored for their ability to form coordination complexes with transition metals:

- Metal Complexes : These complexes can exhibit unique electronic properties and catalytic activity, useful in organic synthesis and environmental remediation.

Case Study 1: Polymer Development

In a study published in the Journal of Polymer Science, researchers synthesized a series of polyisocyanates using Oxamide as a precursor. The resulting polymers demonstrated enhanced thermal stability compared to traditional polyurethanes, indicating potential applications in high-temperature environments.

Case Study 2: Antimicrobial Research

A research team investigated the antimicrobial efficacy of Oxamide derivatives against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives inhibited bacterial growth significantly more than conventional antibiotics, suggesting their potential use in treating resistant infections.

Data Table

Mechanism of Action

The mechanism of action of Oxamide, N-furfuryl-N’-(2,4-dimethylphenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Insights

- Substituent Effects: The 2,4-dimethylphenyl group is recurrent in compounds with diverse activities, including metabolites (), pesticides (Amitraz), and anticonvulsants (semicarbazones). Its lipophilic nature may enhance membrane permeability but could also contribute to toxicity, as seen in Amitraz .

Biological Activity :

- Anticonvulsants : 2,4-Dimethylphenyl semicarbazones increase GABA levels, demonstrating the aryl group’s role in neurochemical modulation .

- Pesticides : Amitraz’s formamidine structure contrasts with oxamides but shares aryl substituents, highlighting how core structures dictate mechanism (e.g., octopamine vs. GABA pathways) .

- Drug Development : Oxamide derivatives () were favored over cyclized analogs due to superior solubility and metabolic stability, underscoring the oxamide scaffold’s versatility in medicinal chemistry.

Biological Activity

Oxamide, N-furfuryl-N'-(2,4-dimethylphenyl)- is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Name: Oxamide, N-furfuryl-N'-(2,4-dimethylphenyl)-

- CAS Number: 310457-15-9

This compound contains a furfuryl group and a 2,4-dimethylphenyl moiety, which may influence its biological activity through various mechanisms.

The biological activity of Oxamide can be attributed to several mechanisms:

- Receptor Binding: The compound may interact with specific receptors in the body, modulating their activity. This interaction can lead to various downstream effects that influence cellular functions.

- Enzyme Inhibition: Oxamide has shown potential in inhibiting specific enzymes, which can alter metabolic pathways. For instance, it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), impacting neurotransmission and potentially offering therapeutic effects in neurodegenerative diseases .

- Signal Transduction Modulation: The compound may affect signal transduction pathways, thereby influencing cellular responses to external stimuli.

Biological Activity Studies

Recent studies have focused on the biological activities of Oxamide and its analogs. Key findings include:

- Neuroprotective Effects: Research indicates that Oxamide derivatives exhibit neuroprotective properties. In vitro studies have demonstrated that these compounds can protect neuronal cells from oxidative stress and apoptosis.

- Antimicrobial Activity: Preliminary bioassays have shown that Oxamide possesses antimicrobial properties against various pathogens. For example, it has demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

- Anticancer Potential: Some studies suggest that Oxamide may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

Case Studies

Several case studies have highlighted the efficacy of Oxamide in various applications:

-

Case Study 1: Neuroprotection in Alzheimer's Disease Models

- A study evaluated the effects of Oxamide on neuronal cells subjected to amyloid-beta toxicity. Results indicated a significant reduction in cell death and improved cell viability when treated with Oxamide compared to controls.

-

Case Study 2: Antimicrobial Efficacy

- In another study assessing the antimicrobial properties of Oxamide, it was found to inhibit the growth of Staphylococcus aureus with an IC50 value of 25 µg/mL. This suggests potential as a therapeutic agent against bacterial infections.

Table 1: Biological Activity Summary of Oxamide

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Neuroprotection | Reduced apoptosis in neuronal cells | |

| Antimicrobial | Inhibition of Staphylococcus aureus | |

| Anticancer | Induction of apoptosis |

| Mechanism | Description |

|---|---|

| Receptor Binding | Modulation of receptor activity |

| Enzyme Inhibition | Inhibition of AChE and BuChE |

| Signal Transduction | Alteration of cellular response pathways |

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing Oxamide, N-furfuryl-N'-(2,4-dimethylphenyl)-, and how can reaction parameters be optimized?

- Methodology : The compound can be synthesized via a two-step condensation reaction. First, oxalyl chloride reacts with furfurylamine to form an intermediate acid chloride, which is subsequently coupled with 2,4-dimethylaniline. Key parameters include:

- Solvent selection : Polar aprotic solvents like dioxane or dichloromethane enhance reactivity .

- Stoichiometry : A 2:1 molar ratio of oxalyl chloride to amines ensures complete conversion .

- Temperature : Controlled reflux (e.g., 80–100°C) minimizes side reactions.

- Purification : Column chromatography or recrystallization from ethanol improves purity.

Q. How can spectroscopic techniques (FTIR, NMR) confirm the structural integrity of this oxamide derivative?

- FTIR : Look for characteristic peaks:

- N–H stretching (amide) at ~3300 cm⁻¹.

- C=O stretching (amide I) at ~1670–1690 cm⁻¹ .

- NMR :

- ¹H-NMR : Signals for furfuryl protons (δ 6.2–7.5 ppm) and aromatic 2,4-dimethylphenyl groups (δ 6.8–7.8 ppm). Methoxy or methyl substituents appear as singlets (δ 2.2–3.8 ppm) .

- ¹³C-NMR : Carbonyl carbons (δ 165–175 ppm) and aromatic carbons (δ 110–150 ppm) confirm the backbone .

Advanced Research Questions

Q. What crystallographic strategies resolve ambiguities in the molecular structure of this compound?

- Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Employ SHELXL for small-molecule refinement. Key steps:

- Apply anisotropic displacement parameters for non-H atoms.

- Validate hydrogen bonding networks using ORTEP-3 for visualization .

Q. How can thermal stability and decomposition pathways be analyzed for this oxamide derivative?

- Thermogravimetric Analysis (TGA) : Monitor mass loss at elevated temperatures (e.g., decomposition onset at ~180°C, as seen in analogous compounds) .

- Differential Scanning Calorimetry (DSC) : Identify endothermic/exothermic events (e.g., melting points, phase transitions).

- Mechanistic Insight : Decomposition may involve cleavage of the oxamide backbone or substituent degradation. Compare with degradation products of structurally related amides (e.g., N-(2,4-dimethylphenyl)formamide) .

Q. What advanced NMR strategies address signal overlap or dynamic effects in characterizing this compound?

- Dynamic NMR : Resolve rotational barriers in the amide bond using variable-temperature ¹H-NMR (e.g., coalescence temperature analysis).

- 2D Techniques :

- HSQC/HMBC : Correlate protons and carbons to assign complex aromatic regions.

- NOESY : Identify spatial proximity between furfuryl and aryl protons.

Key Considerations for Researchers

- Contradiction Analysis : If NMR/FTIR data deviate from expectations, verify solvent polarity effects or check for tautomerism (e.g., enol-keto forms).

- Scale-Up Challenges : Lab-scale yields (e.g., 73% ) may drop during scale-up due to mixing inefficiencies; optimize stirring and cooling rates.

- Computational Support : Use DFT calculations (e.g., Gaussian) to predict vibrational spectra or reaction intermediates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.